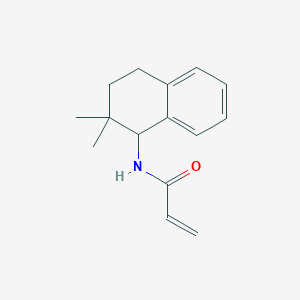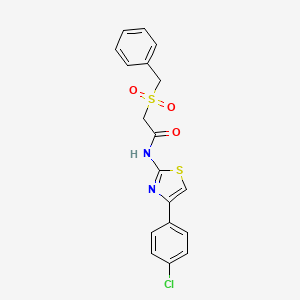![molecular formula C12H17NO3 B2913181 N-{[3-methoxy-4-(2-methylpropoxy)phenyl]methylidene}hydroxylamine CAS No. 556020-43-0](/img/structure/B2913181.png)
N-{[3-methoxy-4-(2-methylpropoxy)phenyl]methylidene}hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[3-methoxy-4-(2-methylpropoxy)phenyl]methylidene}hydroxylamine is an organic compound with a complex structure It is characterized by the presence of a methoxy group, a methylpropoxy group, and a hydroxylamine functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-methoxy-4-(2-methylpropoxy)phenyl]methylidene}hydroxylamine typically involves the reaction of 3-methoxy-4-(2-methylpropoxy)benzaldehyde with hydroxylamine hydrochloride. The reaction is carried out in the presence of a base, such as sodium acetate, in an ethanol solvent. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain a high-purity product.
Analyse Des Réactions Chimiques
Types of Reactions
N-{[3-methoxy-4-(2-methylpropoxy)phenyl]methylidene}hydroxylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like nitric acid for nitration or halogens for halogenation are employed under controlled conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Applications De Recherche Scientifique
N-{[3-methoxy-4-(2-methylpropoxy)phenyl]methylidene}hydroxylamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-{[3-methoxy-4-(2-methylpropoxy)phenyl]methylidene}hydroxylamine involves its interaction with specific molecular targets. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **N-{[3-methoxy-4-(2-methylpropoxy)phenyl]methyl}amine
- **N-{[3-methoxy-4-(2-methylpropoxy)phenyl]methyl}hydrazine
- **N-{[3-methoxy-4-(2-methylpropoxy)phenyl]methyl}hydroxylamine derivatives
Uniqueness
N-{[3-methoxy-4-(2-methylpropoxy)phenyl]methylidene}hydroxylamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy and methylpropoxy groups contribute to its lipophilicity, enhancing its ability to interact with biological membranes and molecular targets.
Propriétés
Numéro CAS |
556020-43-0 |
|---|---|
Formule moléculaire |
C12H17NO3 |
Poids moléculaire |
223.27 g/mol |
Nom IUPAC |
N-[[3-methoxy-4-(2-methylpropoxy)phenyl]methylidene]hydroxylamine |
InChI |
InChI=1S/C12H17NO3/c1-9(2)8-16-11-5-4-10(7-13-14)6-12(11)15-3/h4-7,9,14H,8H2,1-3H3 |
Clé InChI |
TZXIOBICRQBXTQ-UHFFFAOYSA-N |
SMILES |
CC(C)COC1=C(C=C(C=C1)C=NO)OC |
SMILES canonique |
CC(C)COC1=C(C=C(C=C1)C=NO)OC |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-(4-Fluorophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B2913109.png)


![2-(7-isopentyl-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetic acid](/img/structure/B2913112.png)

![2-ethoxy-N-[2-(3-fluorophenyl)-2-methoxyethyl]naphthalene-1-carboxamide](/img/structure/B2913115.png)


